molecular formula C20H16O3 B6379030 4-(2-Benzyloxyphenyl)-2-formylphenol, 95% CAS No. 1111129-50-0

4-(2-Benzyloxyphenyl)-2-formylphenol, 95%

Cat. No. B6379030
CAS RN: 1111129-50-0
M. Wt: 304.3 g/mol
InChI Key: VHCYCNKIQAAUQI-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-formylphenol, 95% (4-BFPF-95) is a synthetic phenol compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with an aromatic odor and a melting point of 65-67°C. 4-BFPF-95 is used as a precursor in organic synthesis, as a reagent in the synthesis of other compounds, and as a catalyst in various chemical reactions. It has been used in the synthesis of various compounds, such as polymers, pharmaceuticals, and agrochemicals. Additionally, 4-BFPF-95 has been studied for its potential therapeutic properties and its ability to interact with various biological molecules.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers and pharmaceuticals. Additionally, it has been used to study the interaction between various biological molecules and to study the mechanism of action of various drugs. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

4-(2-Benzyloxyphenyl)-2-formylphenol, 95% is a phenolic compound that is capable of interacting with various biological molecules. It has been shown to interact with proteins, lipids, and carbohydrates, as well as other biomolecules. It has also been shown to inhibit the formation of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 4-(2-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to bind to the active site of certain enzymes, such as cytochrome P450 (CYP450).
Biochemical and Physiological Effects
4-(2-Benzyloxyphenyl)-2-formylphenol, 95% has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to have antioxidant, anti-tumor, and anti-viral properties. It has also been shown to have a positive effect on the immune system and to have a protective effect on the liver.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Benzyloxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a stable compound, and it is not toxic or hazardous. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, and it has a relatively low melting point. Additionally, it has a strong odor, and it can be difficult to separate from other compounds.

Future Directions

There are several potential future directions for the use of 4-(2-Benzyloxyphenyl)-2-formylphenol, 95% in scientific research. It could be used to study the interaction between various biological molecules, such as proteins, lipids, and carbohydrates. Additionally, it could be used to study the mechanism of action of various drugs, such as anti-inflammatory drugs, antibiotics, and antivirals. Additionally, it could be used to study the potential therapeutic properties of various compounds, such as polymers, pharmaceuticals, and agrochemicals. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as antioxidants, anti-tumor agents, and immune system modulators.

Synthesis Methods

4-(2-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized through the benzylation of phenol with benzyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as ethanol or methanol, at temperatures ranging from 80°C to 100°C. The reaction yields a mixture of 4-(2-Benzyloxyphenyl)-2-formylphenol, 95% and other byproducts, which are then separated via column chromatography.

properties

IUPAC Name

2-hydroxy-5-(2-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-17-12-16(10-11-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCYCNKIQAAUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685375
Record name 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111129-50-0
Record name 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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